methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride
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Overview
Description
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride typically involves the use of chiral starting materials and diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including protection, amination, and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives, such as (2S,4S)-4-aminopyrrolidine-2-carboxylate and (2R,4R)-4-aminopyrrolidine-2-carboxylate .
Uniqueness
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-2-4(7)3-8-5;;/h4-5,8H,2-3,7H2,1H3;2*1H/t4-,5+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJZWITDXODML-CIFXRNLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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